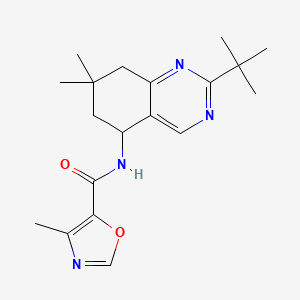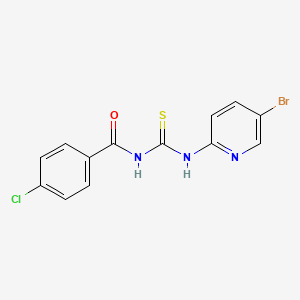
2-(Cycloheptyliminomethyl)-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Cycloheptyliminomethyl)-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one is an organic compound with a complex structure that includes a cycloheptyl group, an iminomethyl group, a hydroxy group, and a dimethylcyclohexenone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cycloheptyliminomethyl)-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one typically involves the condensation of cycloheptanone with 3-hydroxy-5,5-dimethylcyclohex-2-en-1-one in the presence of an appropriate catalyst. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the condensation reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Cycloheptyliminomethyl)-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The iminomethyl group can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the iminomethyl group, with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the iminomethyl group would yield an amine.
Applications De Recherche Scientifique
2-(Cycloheptyliminomethyl)-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may have potential as a biochemical probe for studying enzyme mechanisms or as a ligand for receptor binding studies.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry: The compound may find applications in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-(Cycloheptyliminomethyl)-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with target proteins, while the iminomethyl group can participate in covalent bonding or electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-(Cycloheptyliminomethyl)-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one include:
- 2-(Cyclohexyliminomethyl)-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one
- 2-(Cyclopentyliminomethyl)-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one
- 2-(Cyclooctyliminomethyl)-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one
Uniqueness
The uniqueness of this compound lies in its cycloheptyl group, which imparts distinct steric and electronic properties compared to its analogs. This can influence its reactivity and interactions with molecular targets, making it a valuable compound for specific applications.
Propriétés
IUPAC Name |
2-(cycloheptyliminomethyl)-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-16(2)9-14(18)13(15(19)10-16)11-17-12-7-5-3-4-6-8-12/h11-12,18H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHALMIDPOVFBOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C=NC2CCCCCC2)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(cyclohex-3-en-1-ylmethyl)-5-(2,5-dimethylpyrazol-3-yl)-4H-imidazo[4,5-c]pyrazole](/img/structure/B5992641.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{2-[(4-methylpiperazin-1-yl)carbonyl]phenyl}acetamide](/img/structure/B5992643.png)
![N-1,3-benzodioxol-5-yl-2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B5992648.png)
![4-(dimethylamino)-N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]benzamide](/img/structure/B5992672.png)
![4-chloro-2-{[3-(2-hydroxyethyl)-4-(3-thienylmethyl)-1-piperazinyl]methyl}phenol](/img/structure/B5992687.png)
![N-[5-(2-phenylethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]methanesulfonamide](/img/structure/B5992689.png)
![(2E)-N-{[7-(5-acetyl-2-fluorophenyl)-5-methyl-2,3-dihydro-1-benzofuran-2-yl]methyl}-3-(2-pyridinyl)acrylamide](/img/structure/B5992693.png)
![2-amino-8-cyclopropylpyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione](/img/structure/B5992699.png)
![N~3~-{[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}-1,3-piperidinedicarboxamide](/img/structure/B5992702.png)

![4-(4-methoxy-2,3-dimethylbenzyl)-3-{2-[4-(3-methoxypropyl)-1-piperidinyl]-2-oxoethyl}-2-piperazinone](/img/structure/B5992719.png)
![methyl 4-[[1-[(2-methoxyphenyl)methyl]-6-oxopiperidine-3-carbonyl]amino]butanoate](/img/structure/B5992726.png)

![N-(6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)isonicotinamide](/img/structure/B5992732.png)
